TAK-715

概要

説明

TAK-715は、p38ミトゲン活性化プロテインキナーゼ(MAPK)の強力な経口活性阻害剤です。 関節リウマチや椎間板変性などの炎症性疾患における潜在的な治療効果について主に研究されています 。 This compoundは、炎症性サイトカインの産生において重要な役割を果たすMAPKのp38αおよびp38βアイソフォームを阻害します .

科学的研究の応用

Chemistry: TAK-715 serves as a valuable tool for studying the p38 MAPK pathway and its role in various cellular processes.

Medicine: This compound has shown promise in the treatment of inflammatory diseases, such as rheumatoid arthritis and intervertebral disc degeneration

Industry: this compound’s potential therapeutic applications make it a candidate for drug development and pharmaceutical research.

作用機序

TAK-715は、p38 MAPK経路を阻害することで効果を発揮します。 p38αおよびp38βのATP結合部位に結合し、それらの活性化と下流標的のその後のリン酸化を阻止します 。 この阻害により、腫瘍壊死因子αやインターロイキン-1βなどの炎症性サイトカインの産生が減少します 。 さらに、this compoundは、Wnt / β-カテニンシグナル伝達の活性化を調節するカゼインキナーゼIを阻害します .

類似の化合物との比較

This compoundは、p38αおよびp38βアイソフォームに対する高い選択性により、p38 MAPK阻害剤の中でユニークです。類似の化合物には以下が含まれます。

SB-203580: 別のp38 MAPK阻害剤ですが、this compoundに比べて選択性が低いです.

SCIO-469: 異なる化学構造と作用機序を持つp38 MAPK阻害剤.

This compoundのユニークな点は、p38 MAPKとカゼインキナーゼIの二重阻害にあり、より広範囲の治療効果をもたらします .

準備方法

TAK-715の合成には、コアチアゾール構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、次の手順が含まれます。

チアゾール環の形成: これは、適切なチオアミドとα-ハロケトンを酸性条件下で反応させることにより行われます。

置換反応: 次に、チアゾール環は、求核置換反応によりさまざまな置換基で官能化されます。

カップリング反応: 官能化されたチアゾールはピリジン誘導体とカップリングして最終生成物を形成します.

This compoundの工業生産方法には、これらの合成ステップの最適化が含まれ、大規模生産のための収率と純度の向上、およびスケーラビリティが確保される可能性があります。

化学反応の分析

TAK-715は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、スルホキシドまたはスルホンが生成されます。

還元: 還元反応により、this compoundを対応するチオエーテルに変換できます。

置換: this compoundは求核置換反応、特にチアゾール環で起こすことができます。

これらの反応で使用される一般的な試薬や条件には、酸化剤(過酸化水素などの酸化)、還元剤(水素化ホウ素ナトリウムなどの還元)、求核剤(アミンなどの置換反応)があります。これらの反応から生成される主な生成物は、使用する特定の試薬や条件によって異なります。

科学研究の応用

化学: this compoundは、p38 MAPK経路とそのさまざまな細胞過程における役割を研究するための貴重なツールとして役立ちます。

生物学: This compoundは、細胞ベースのアッセイで炎症とアポトーシスのメカニズムを調査するために使用されてきました.

医学: This compoundは、関節リウマチや椎間板変性などの炎症性疾患の治療に有望であることが示されています

産業: this compoundの潜在的な治療用途により、創薬および製薬研究の候補となっています。

類似化合物との比較

TAK-715 is unique among p38 MAPK inhibitors due to its high selectivity for p38α and p38β isoforms. Similar compounds include:

SB-203580: Another p38 MAPK inhibitor, but with lower selectivity compared to this compound.

SCIO-469: A p38 MAPK inhibitor with a different chemical structure and mechanism of action.

VX-745: A p38 MAPK inhibitor that has been studied for its potential in treating neurodegenerative diseases.

This compound’s uniqueness lies in its dual inhibition of p38 MAPK and casein kinase I, which provides a broader range of therapeutic effects .

特性

IUPAC Name |

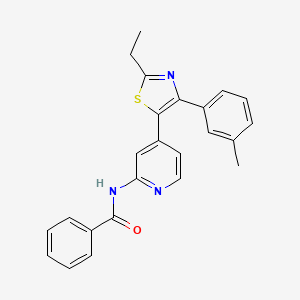

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKAIDKUDLCBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184412 | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303162-79-0 | |

| Record name | TAK 715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-715 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303162-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAK-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TAK-715?

A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). [, ] It binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. [, ] This inhibition of p38α ultimately leads to the downstream suppression of pro-inflammatory cytokine production, making it a potential therapeutic target for chronic inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does this compound affect adipocyte differentiation?

A2: Research suggests that this compound demonstrates anti-adipogenic effects by suppressing lipid accumulation during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs) into adipocytes. [] This effect is mediated through the downregulation of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor gamma (PPAR-γ), as well as the inhibition of fatty acid synthase (FAS) and perilipin A expression. [] Additionally, this compound reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and activating transcription factor-2 (ATF-2), further contributing to its anti-adipogenic action. []

Q3: What is known about the structure of this compound?

A3: this compound, chemically known as N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, is a 4-phenyl-5-pyridyl-1,3-thiazole derivative. [] While the exact molecular weight and spectroscopic data might require further reference, its structure has been studied through X-ray crystallography, revealing its binding mode within the ATP-binding pocket of p38α. [, , ] This structural information provides insights into its selectivity and potency as a p38α inhibitor.

Q4: Has this compound been investigated for its metabolic stability?

A4: Yes, studies have explored the metabolic fate of this compound using human liver microsomes and bacterial cytochrome P450 mutants (P450 BM3). [, ] These investigations aimed to identify potential metabolites and assess its metabolic stability. Researchers have successfully generated diverse derivatives of this compound through biotransformation using P450 BM3 mutants, highlighting potential metabolic pathways and generating a library of compounds for further investigation. []

Q5: What is the relationship between the structure of this compound and its activity?

A5: During the development of this compound, researchers explored structure-activity relationships within a series of 4-phenyl-5-pyridyl-1,3-thiazoles. [] They discovered that substitutions at the 2-position of the pyridyl ring significantly impacted both p38α inhibitory activity and interactions with cytochrome P450 (CYP) isoforms. [] Specifically, the 2-ethyl substitution in this compound contributed to its potent p38α inhibition while minimizing CYP inhibition. []

Q6: What in vivo studies have been conducted on this compound?

A6: this compound has demonstrated promising efficacy in preclinical models. In mice, it effectively inhibited lipopolysaccharide (LPS)-induced TNF-α production, a key inflammatory mediator. [] Furthermore, it showed significant therapeutic benefit in a rat model of adjuvant-induced arthritis, highlighting its potential as an anti-rheumatic agent. []

Q7: What is the current status of this compound in terms of clinical development?

A7: Based on its promising preclinical profile, this compound was selected as a clinical candidate for rheumatoid arthritis. [] While its specific clinical development stage requires further confirmation, the information suggests it progressed beyond preclinical research.

Q8: Are there any known resistance mechanisms associated with this compound?

A8: While specific resistance mechanisms to this compound haven't been extensively outlined in the provided literature, it's crucial to recognize that drug resistance is a common challenge with kinase inhibitors. [] Further research is necessary to understand if and how resistance to this compound might develop in clinical settings and to explore strategies to mitigate this potential challenge.

Q9: Has this compound shown potential in other therapeutic areas beyond rheumatoid arthritis?

A9: Yes, emerging research suggests that this compound might hold therapeutic promise in other areas. For instance, it demonstrated the ability to alleviate interleukin-1β (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, indicating potential in managing intervertebral disc degeneration. [] Additionally, computational analyses have identified this compound as a potentially effective compound for treating lung squamous cell carcinoma, particularly in patients with high-risk cancer-associated fibroblasts. []

Q10: Are there any computational models or tools used to study this compound?

A10: Yes, computational approaches have been employed to understand the interactions of this compound with its target and explore its potential in different disease contexts. Researchers have used molecular docking and bioinformatics tools to evaluate this compound's binding affinity for p38α and predict its potential off-target effects. [, ] Moreover, researchers utilize computational models to calculate chemotherapy sensitivity scores and explore drug-target interactions, highlighting potential applications of this compound in cancer therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。